Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinyl norbenzomorphane compound 2 is a synthetic compound that belongs to the class of heterocyclic compounds containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazinyl norbenzomorphane compound 2 involves several steps, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide a regioselective and mild approach to prepare six-membered N-heterocycles with an aromatic substituent.
Industrial Production Methods: Industrial production of piperazinyl norbenzomorphane compound 2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Piperazinyl norbenzomorphane compound 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of piperazinyl norbenzomorphane compound 2 include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under mild conditions to ensure regioselectivity and high yield .
Major Products Formed: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and substituted piperazines. These products are crucial intermediates in the synthesis of various pharmaceutical compounds .
Scientific Research Applications
Piperazinyl norbenzomorphane compound 2 has a wide range of scientific research applications. It is used in the development of drugs for treating cancer, neurological disorders, ethanol withdrawal, anxiety, depression, and neuropathic pain . Additionally, it has applications in the study of sigma-2 receptors, which are involved in various cellular processes and diseases .
Mechanism of Action
The mechanism of action of piperazinyl norbenzomorphane compound 2 involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors play a crucial role in modulating cellular functions and signaling pathways. The compound’s binding to these receptors can lead to various therapeutic effects, including neuroprotection and anti-inflammatory actions .
Comparison with Similar Compounds
Piperazinyl norbenzomorphane compound 2 is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include benzomorphans, which are known for their use as NMDA receptor antagonists and sigma receptor binders . The unique combination of piperazine and norbenzomorphane moieties in compound 2 provides distinct advantages in terms of receptor selectivity and therapeutic potential.
List of Similar Compounds:- Benzomorphans
- Piperidine derivatives
- Sigma receptor binders
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
benzyl 5-(4-propylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate |
InChI |
InChI=1S/C26H33N3O2/c1-2-11-27-13-15-28(16-14-27)22-8-9-23-21-10-12-29(25(17-21)24(23)18-22)26(30)31-19-20-6-4-3-5-7-20/h3-9,18,21,25H,2,10-17,19H2,1H3 |
InChI Key |
FFCRKESJGXTNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC3=C(C=C2)C4CCN(C3C4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.